Phenylmethan-d2-ol

Description

The exact mass of the compound Dideutero(phenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

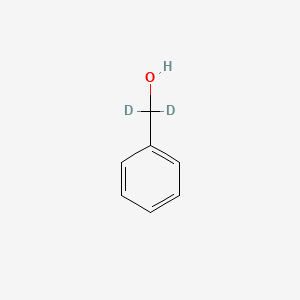

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dideuterio(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480286 | |

| Record name | dideutero(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21175-64-4 | |

| Record name | dideutero(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21175-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylmethan-d2-ol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Phenylmethan-d2-ol, a deuterated isotopologue of benzyl (B1604629) alcohol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and organic synthesis.

Introduction

This compound, also known as α,α-dideuteriobenzyl alcohol, is a stable, non-radioactive isotopically labeled form of benzyl alcohol where the two hydrogen atoms on the benzylic carbon are replaced with deuterium (B1214612). This substitution has a minimal impact on the compound's physical and chemical properties but can significantly influence its metabolic stability due to the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down enzymatic cleavage at this position, a strategy increasingly employed in drug development to improve pharmacokinetic profiles.[1]

Chemical Structure and Identification

The structural details of this compound are crucial for its identification and characterization.

| Identifier | Value |

| IUPAC Name | (Phenyl-d2)methanol |

| Synonyms | Benzyl-α,α-d2 alcohol, Dideutero(phenyl)methanol |

| CAS Number | 21175-64-4 |

| Molecular Formula | C₇H₆D₂O |

| SMILES | O--INVALID-LINK--[2H] |

| InChI Key | WVDDGKGOMKODPV-NCYHJHSESA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 110.15 g/mol | [2] |

| Melting Point | -16 to -13 °C | [2] |

| Boiling Point | 203-205 °C | [2] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5388 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive deuteration of benzaldehyde (B42025).

Protocol: Reductive Deuteration of Benzaldehyde

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), dissolve benzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reducing Agent Preparation: In a separate flask, prepare a solution of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) (1.1 equivalents), in anhydrous THF.

-

Reaction: Cool the benzaldehyde solution to 0 °C in an ice bath. Slowly add the reducing agent solution dropwise to the stirred benzaldehyde solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction at 0 °C by the slow, dropwise addition of D₂O, followed by a 15% aqueous solution of sodium hydroxide, and then more D₂O to precipitate the aluminum or boron salts.

-

Workup: Filter the resulting suspension and extract the filtrate with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation.

Alternative Protocol: Reductive Deuteration of Aromatic Esters

An alternative method involves the single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). This method offers high deuterium incorporation.[3]

-

Reaction Setup: In a glovebox, add an aromatic ester (e.g., methyl benzoate, 1.0 equivalent), triethylamine (B128534) (Et₃N, 3.0 equivalents), and anhydrous THF to a reaction vessel.

-

Reagent Addition: Add a solution of samarium(II) iodide (SmI₂, 2.5 equivalents) in THF to the mixture.

-

Deuterium Source: Add deuterium oxide (D₂O, 5.0 equivalents) to the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to Phenylmethan-d2-ol (CAS: 21175-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethan-d2-ol, also known by its synonyms Dideutero(phenyl)methanol and Benzyl-α,α-d2 alcohol, is the deuterium-labeled form of benzyl (B1604629) alcohol.[1][] This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in drug discovery and development. The substitution of two hydrogen atoms with deuterium (B1214612) at the benzylic position provides a unique mass signature, making it an ideal internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Furthermore, its use as a tracer allows for the detailed investigation of pharmacokinetic and metabolic profiles of pharmaceuticals, as deuteration can influence these properties.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 21175-64-4 | [1][][3][4][5][6] |

| Molecular Formula | C₇H₆D₂O | [1][][3][5] |

| Molecular Weight | 110.15 g/mol | [1][][3][5][7] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Boiling Point | 203-205 °C | [][6] |

| Melting Point | -16 to -13 °C | [][4][6] |

| Density | 1.065 g/mL at 25 °C | [][6] |

| Refractive Index | n20/D 1.5388 | [6] |

| Isotopic Purity | ≥98 atom % D | [][6] |

| Chemical Purity | ≥98% | [1] |

| Solubility | Soluble in water (≥ 2 mg/mL) | [][3][5] |

| Storage | 4°C, sealed storage, away from moisture and light | [1][3][5] |

| InChI Key | WVDDGKGOMKODPV-NCYHJHSESA-N | [][6][7] |

| SMILES | OC([2H])([2H])C1=CC=CC=C1 | [1][3] |

Experimental Protocols

The synthesis of this compound and other deuterated benzyl alcohols can be achieved through various methods. Below are detailed methodologies for two distinct synthetic approaches.

Metal-Free Synthesis from p-Toluenesulfonylhydrazones

This method provides an environmentally friendly route to deuterated benzyl alcohols by avoiding the use of metal catalysts and organic solvents.[9]

Materials:

-

Appropriate p-toluenesulfonylhydrazone

-

Deuterium oxide (D₂O)

-

Microwave reactor or conventional heating setup with reflux condenser

-

Standard laboratory glassware

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of the p-toluenesulfonylhydrazone (1 mmol) and D₂O (5 mL) is placed in a microwave-transparent vessel.

-

The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (typically shorter than conventional heating).

-

Alternatively, the mixture can be heated under reflux using conventional heating until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired deuterated benzyl alcohol.

Reductive Deuteration of Aromatic Esters

This approach utilizes a single-electron transfer (SET) mechanism with samarium(II) iodide and D₂O for the synthesis of α,α-dideuterio benzyl alcohols from readily available aromatic esters.[10]

Materials:

-

Aromatic ester

-

Samarium(II) iodide (SmI₂) solution in THF

-

Deuterium oxide (D₂O)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, the aromatic ester (1 mmol) is dissolved in anhydrous THF (5 mL) in a Schlenk flask.

-

Triethylamine (Et₃N, 3 mmol) and D₂O (5 mmol) are added to the solution.

-

The mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature).

-

A solution of SmI₂ in THF (0.1 M, 2.5 mmol) is added dropwise to the reaction mixture with vigorous stirring.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the α,α-dideuterio benzyl alcohol.

Visualizations

Experimental Workflow: Metal-Free Synthesis

Caption: A flowchart illustrating the metal-free synthesis of this compound.

Experimental Workflow: Reductive Deuteration

Caption: A flowchart for the synthesis of this compound via reductive deuteration.

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling.

-

Internal Standard: In quantitative mass spectrometry-based assays (LC-MS, GC-MS), this compound serves as an excellent internal standard for the accurate quantification of benzyl alcohol and related compounds in complex biological matrices. Its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.

-

Metabolic and Pharmacokinetic Studies: Deuterium labeling can alter the rate of metabolic processes due to the kinetic isotope effect. By using this compound, researchers can trace the metabolic fate of the benzyl moiety in drug candidates and study how deuteration at the benzylic position affects the pharmacokinetics of a parent molecule.[3][4][5]

Safety and Handling

This compound should be handled with the appropriate safety precautions in a laboratory setting. It is classified as a combustible liquid and may be harmful if swallowed or inhaled, and can cause eye irritation.[6][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (type N95 or equivalent) if there is a risk of aerosolization.[6]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][3][5]

Conclusion

This compound (CAS: 21175-64-4) is a crucial tool for researchers in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile stable isotope-labeled compound. Its application as an internal standard and a metabolic tracer facilitates more accurate and insightful research, ultimately contributing to the advancement of pharmaceutical sciences.

References

- 1. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenyl(2H2)methanol | CAS#:21175-64-4 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 苄基-α,α-d2 乙醇 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dideutero(phenyl)methanol | C7H8O | CID 12203065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]

- 10. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Deuterated Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated benzyl (B1604629) alcohol, a critical reagent and building block in pharmaceutical research and development. The strategic incorporation of deuterium (B1214612) atoms into molecules can significantly alter their metabolic profiles, offering a powerful tool in drug design to enhance pharmacokinetic properties. This document details various approaches to introduce deuterium at the benzylic position (α-d1, α,α-d2), the phenyl ring (d5), and the hydroxyl group (d1), as well as methods for producing the fully deuterated (d7) isotopologue.

This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction pathways to assist researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Methodologies

Several key strategies are employed for the synthesis of deuterated benzyl alcohols, each with its own advantages regarding selectivity, yield, isotopic purity, and substrate scope. These methods primarily include:

-

Reduction of Deuterated Carboxylic Acid Derivatives: A common and effective approach involving the reduction of deuterated benzoic acid or its esters using powerful reducing agents.

-

Grignard Reaction with Deuterated Reagents: A versatile method for forming carbon-carbon bonds, allowing for the introduction of a deuterated benzyl group.

-

Deuterium Gas-Free Methods: Innovative approaches that utilize readily available deuterium sources like deuterium oxide (D₂O).

-

Direct H/D Exchange: Catalytic methods that enable the direct replacement of hydrogen with deuterium on the benzyl alcohol molecule.

Synthesis of Benzyl-d₅ Alcohol (Phenyl-d₅)

The introduction of deuterium onto the phenyl ring is a valuable strategy for modifying metabolic pathways that involve aromatic hydroxylation. The most direct synthesis of benzyl-d₅ alcohol involves the reduction of commercially available benzoic acid-d₅.

Reduction of Benzoic Acid-d₅ with Lithium Aluminum Hydride (LiAlH₄)

This method utilizes the powerful reducing agent lithium aluminum hydride to convert the carboxylic acid functional group to a primary alcohol.

Reaction Pathway:

Caption: Reduction of benzoic acid-d₅ to benzyl-d₅ alcohol.

Experimental Protocol:

A solution of benzoic acid-d₅ (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 to 2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2 to 4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water (Fieser workup). The resulting precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl-d₅ alcohol.[1]

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]

Grignard Reaction of Bromobenzene-d₅

An alternative approach involves the formation of a deuterated Grignard reagent from bromobenzene-d₅, which then reacts with a one-carbon electrophile such as formaldehyde (B43269) or paraformaldehyde.

Reaction Pathway:

Caption: Synthesis of benzyl-d₅ alcohol via a Grignard reaction.

Experimental Protocol:

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of bromobenzene-d₅ (1 equivalent) in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C, and dry paraformaldehyde (1.2 equivalents) is added in portions. The reaction mixture is then stirred at room temperature or gently heated to ensure complete reaction.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

Purification:

Purification is typically achieved by vacuum distillation or silica gel column chromatography.[2]

Synthesis of Benzyl-d₂,α Alcohol (Benzylic-d₂)

Deuteration at the benzylic position is often desirable to probe kinetic isotope effects in enzymatic reactions or to block metabolic oxidation at this site.

Reductive Deuteration of Aromatic Esters with SmI₂/D₂O

A modern and highly efficient method for the synthesis of α,α-dideuterio benzyl alcohols utilizes samarium(II) iodide as a mild single-electron donor and deuterium oxide as the deuterium source. This method offers high levels of deuterium incorporation and excellent functional group tolerance.[4][5]

Reaction Pathway:

Caption: Reductive deuteration of an aromatic ester.

Experimental Protocol:

To a solution of the aromatic ester (1 equivalent) in anhydrous THF are added triethylamine (B128534) (Et₃N, 4 equivalents) and deuterium oxide (D₂O, 5 equivalents). A solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 4 equivalents) is then added dropwise at room temperature under an inert atmosphere. The reaction is stirred for a specified time (typically 1-12 hours) until completion, as monitored by TLC.

The reaction is quenched with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred until the color of the solution changes from deep blue to yellow-green. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

Purification:

The crude product is purified by flash column chromatography on silica gel.

Synthesis of Benzyl-d₇ Alcohol (Fully Deuterated)

For applications requiring complete deuteration, benzyl-d₇ alcohol can be synthesized from perdeuterated starting materials. A common route is the reduction of benzoic acid-d₅ with a deuterated reducing agent.

Reduction of Benzoic Acid-d₅ with Lithium Aluminum Deuteride (B1239839) (LiAlD₄)

This method is analogous to the synthesis of benzyl-d₅ alcohol but employs a deuterated reducing agent to introduce deuterium at the benzylic position.

Reaction Pathway:

Caption: Synthesis of benzyl-d₇ alcohol.

Experimental Protocol:

A solution of benzoic acid-d₅ (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄, approximately 2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or refluxed for several hours to ensure complete reduction.

The reaction is carefully quenched using the Fieser workup as described for the synthesis of benzyl-d₅ alcohol. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the crude benzyl-d₇ alcohol.

Purification:

Purification is achieved by vacuum distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the reported yields and isotopic purities for the described synthesis methods.

Table 1: Synthesis of Benzyl-d₅ Alcohol

| Method | Starting Material | Key Reagents | Yield (%) | Isotopic Purity (%) | Reference |

| LiAlH₄ Reduction | Benzoic Acid-d₅ | LiAlH₄, THF | 85-95 | >98 (d₅) | General procedure |

| Grignard Reaction | Bromobenzene-d₅ | Mg, Paraformaldehyde, THF | 70-85 | >98 (d₅) | General procedure |

Table 2: Synthesis of Benzyl-d₂,α Alcohol

| Method | Starting Material | Key Reagents | Yield (%) | Isotopic Purity (%) | Reference |

| SmI₂/D₂O Reduction | Methyl Benzoate | SmI₂, D₂O, Et₃N, THF | 80-95 | >95 (d₂) | [4][5] |

Table 3: Synthesis of Benzyl-d₇ Alcohol

| Method | Starting Material | Key Reagents | Yield (%) | Isotopic Purity (%) | Reference |

| LiAlD₄ Reduction | Benzoic Acid-d₅ | LiAlD₄, THF | 80-90 | >98 (d₇) | General procedure |

Note: Yields and isotopic purities are approximate and can vary depending on the specific reaction conditions and purification methods used.

Isotopic Purity Determination

The isotopic purity of deuterated benzyl alcohol is crucial for its intended application and is typically determined by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by comparing the integral of the remaining proton signals to an internal standard. For example, in benzyl-d₅ alcohol, the absence or significant reduction of signals in the aromatic region confirms high isotopic purity on the ring. In benzyl-d₂,α alcohol, the disappearance of the benzylic CH₂ signal is indicative of successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.

Conclusion

The synthesis of deuterated benzyl alcohols can be achieved through a variety of reliable methods. The choice of a particular synthetic route will depend on the desired deuteration pattern, the availability of starting materials, and the required scale of the synthesis. The reduction of commercially available deuterated benzoic acid derivatives offers a straightforward approach for producing phenyl-ring and fully deuterated benzyl alcohols. For benzylic deuteration, the SmI₂/D₂O reductive deuteration of esters provides a modern, efficient, and highly selective alternative to traditional methods. Careful execution of the experimental protocols and rigorous purification and analysis are essential to obtain high-purity deuterated benzyl alcohol for use in research and drug development.

References

- 1. quora.com [quora.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]

- 5. Stereospecific multiple isotopic labeling of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ewai-group.com [ewai-group.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Characteristics of Phenylmethan-d2-ol

Introduction

Phenylmethan-d2-ol (C₆H₅CD₂OH), also known as Benzyl-α,α-d₂ alcohol, is a deuterated isotopologue of Phenylmethanol (Benzyl alcohol). In this molecule, the two hydrogen atoms on the methylene (B1212753) bridge (the carbon atom attached to the phenyl group) are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool for researchers, particularly in mechanistic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its physical properties are subtly different from its non-deuterated counterpart due to the greater mass of deuterium, which can influence intermolecular interactions and vibrational energies. This guide provides a summary of its key physical characteristics and the experimental methods used to determine them.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, with data for the non-deuterated Phenylmethanol provided for comparison.

| Property | This compound (C₆H₅CD₂OH) | Phenylmethanol (C₆H₅CH₂OH) |

| Molecular Formula | C₇H₆D₂O[3][4] | C₇H₈O[5] |

| Molecular Weight | 110.15 g/mol [3][6][7][8] | 108.14 g/mol [5][9][10] |

| Appearance | Colorless Liquid[2] | Colorless liquid with a mild, pleasant aromatic odor[9][10][11][12] |

| Melting Point | -16 to -13 °C[6][13] | -15 °C[5][10] |

| Boiling Point | 203 to 205 °C[6][13] | 205.3 °C[9][14] |

| Density | 1.065 g/mL at 25 °C[6][13] | 1.044 g/cm³ at 25 °C[11][15][16] |

| Refractive Index | n20/D 1.5388[6][13] | n20/D 1.539[17] |

| Water Solubility | Data not available | 4.29 g/100 mL (25 °C)[14] |

| Solubility | Soluble in H₂O (≥ 2 mg/mL)[2] | Miscible with ethanol, ether, and chloroform[14][17] |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

This method, suitable for small quantities of liquid, determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[18]

-

Apparatus : Thiele tube or oil bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner or hot plate), and liquid paraffin (B1166041) or heating oil.[18][19]

-

Procedure :

-

Seal one end of a capillary tube by heating it in a flame.[20][21]

-

Place a few milliliters of this compound into the small test tube.[22]

-

Drop the sealed capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[18][21]

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, making sure the heating oil level is above the liquid sample but below the top of the test tube.[18]

-

Heat the apparatus gently and uniformly.[18] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tube, stop heating.[18]

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[18] Record this temperature.

-

Density Determination (Volumetric Method)

Density is determined by measuring the mass of a known volume of the liquid.[23]

-

Apparatus : Analytical balance (reads to at least 0.01 g), a volumetric flask or pycnometer (a glass flask with a precise volume), and a constant temperature bath.[24][25]

-

Procedure :

-

Carefully clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Measure the mass of the empty, dry pycnometer using an analytical balance and record it as m₁.[25]

-

Fill the pycnometer with this compound up to the calibration mark. Ensure there are no air bubbles. Use a constant temperature bath to bring the liquid to a specific temperature (e.g., 25 °C), as density is temperature-dependent.

-

Measure the mass of the filled pycnometer and record it as m₂.

-

The mass of the liquid (m_liquid) is calculated as m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V where V is the precise volume of the pycnometer.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[26] The Abbe refractometer is a common instrument for this measurement.

-

Apparatus : Abbe refractometer, constant temperature water circulator, light source (often built-in), and a pipette or dropper.

-

Procedure :

-

Turn on the refractometer and the light source. Ensure the prisms are clean and dry. If necessary, clean them with a suitable solvent like acetone (B3395972) or methanol (B129727) and a soft lens tissue.[26]

-

Connect the refractometer to a constant temperature water circulator set to the desired temperature (e.g., 20 °C), as the refractive index is temperature-dependent.

-

Using a pipette, apply a few drops of this compound onto the surface of the lower prism. Do not let the pipette tip touch the prism surface to avoid scratching.[26]

-

Close the prism assembly firmly. The liquid should spread evenly between the two prisms.

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Turn the coarse and fine adjustment knobs to bring the dividing line (the borderline) between the light and dark areas into sharp focus exactly on the crosshairs in the eyepiece.

-

If a color fringe is visible at the borderline, adjust the chromatic dispersion compensator to eliminate it, resulting in a sharp, black-and-white borderline.

-

Read the refractive index value from the instrument's scale.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a liquid sample such as this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. Phenylmethanol [molecules.lyceejeanbart.fr]

- 6. 苄基-α,α-d2 乙醇 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dideutero(phenyl)methanol | C7H8O | CID 12203065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl Alcohol [commonorganicchemistry.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Benzyl Alcohol - Phenylmethanol [us.chemicalstore.com]

- 13. BENZYL-ALPHA,ALPHA-D2 ALCOHOL | 21175-64-4 [amp.chemicalbook.com]

- 14. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. gandhichemicals.com [gandhichemicals.com]

- 17. chembk.com [chembk.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 21. byjus.com [byjus.com]

- 22. cdn.juniata.edu [cdn.juniata.edu]

- 23. wjec.co.uk [wjec.co.uk]

- 24. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 25. mt.com [mt.com]

- 26. Chemistry Online @ UTSC [utsc.utoronto.ca]

Commercial Suppliers and Technical Applications of Benzyl-alpha,alpha-d2 Alcohol: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for accurate quantification in complex matrices. Benzyl-alpha,alpha-d2 alcohol (CAS No. 21175-64-4), a deuterated analog of benzyl (B1604629) alcohol, serves as an excellent internal standard for mass spectrometry-based analyses. This technical guide provides an overview of commercial suppliers, their product specifications, and a detailed experimental protocol for its application in quantitative analysis.

Commercial Availability and Specifications

Benzyl-alpha,alpha-d2 alcohol is available from several reputable chemical suppliers. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their analytical method. Key parameters to consider include isotopic purity (atom % D) and chemical purity. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Additional Information |

| Sigma-Aldrich | Benzyl-α,α-d2 alcohol | 21175-64-4 | 98% | 99% (CP) | Molecular Weight: 110.15 g/mol .[1] |

| Santa Cruz Biotechnology | Benzyl alcohol-α,α-d2 | 21175-64-4 | Not specified | Not specified | Molecular Formula: C7H6D2O.[2] |

| CDN Isotopes | Benzyl-alpha,alpha-d2 Alcohol | 21175-64-4 | 98% | Not specified | Stable if stored under recommended conditions.[3] |

| Medical Isotopes, Inc. | Benzyl-alpha,alpha-d2 Alcohol | 21175-64-4 | Not specified | Not specified | Listed as a supplier on ChemicalBook.[4] |

Application in Quantitative Analysis: A Methodological Overview

The primary application of Benzyl-alpha,alpha-d2 alcohol is as an internal standard (IS) in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from its chemical similarity to the analyte (unlabeled benzyl alcohol), ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocol: Quantification of Benzyl Alcohol in a Sample Matrix using GC-MS

This protocol provides a general framework for the quantification of benzyl alcohol in a given matrix (e.g., cosmetic preparations, pharmaceutical formulations) using Benzyl-alpha,alpha-d2 alcohol as an internal standard.

1. Materials and Reagents:

-

Benzyl alcohol (analytical standard)

-

Benzyl-alpha,alpha-d2 alcohol (internal standard)

-

Methanol (B129727) (or other suitable solvent, HPLC or GC grade)

-

Sample matrix (e.g., cream, injectable solution)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Preparation of Stock and Working Solutions:

-

Benzyl Alcohol Stock Solution (1 mg/mL): Accurately weigh 100 mg of benzyl alcohol and dissolve it in 100 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzyl-alpha,alpha-d2 alcohol and dissolve it in 10 mL of methanol in a volumetric flask.

-

Benzyl Alcohol Working Standards: Prepare a series of working standards by serially diluting the benzyl alcohol stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Preparation of Calibration Standards and Quality Control Samples:

-

Calibration Standards: To a set of vials, add a fixed volume of the internal standard working solution (e.g., 100 µL). Then, add an equal volume of each of the benzyl alcohol working standards. This will create calibration standards with a constant concentration of the internal standard and varying concentrations of the analyte.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

4. Sample Preparation:

-

Accurately weigh or measure a known amount of the sample matrix.

-

Add a specific volume of the internal standard working solution.

-

Extract the benzyl alcohol and the internal standard from the matrix using a suitable solvent and technique (e.g., sonication followed by centrifugation).

-

Collect the supernatant for GC-MS analysis.

5. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards, QCs, and samples into the GC-MS system.

-

Chromatographic Separation: Utilize a temperature program to separate benzyl alcohol and its deuterated internal standard on the capillary column. A typical program might start at 60°C and ramp up to 270°C.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both benzyl alcohol (e.g., m/z 79, 108) and Benzyl-alpha,alpha-d2 alcohol (e.g., m/z 81, 110).

6. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all injections.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of benzyl alcohol in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of benzyl alcohol using Benzyl-alpha,alpha-d2 alcohol as an internal standard.

Caption: Workflow for Benzyl Alcohol Quantification using a Deuterated Internal Standard.

Signaling Pathways and Logical Relationships

In the context of its use as an internal standard, Benzyl-alpha,alpha-d2 alcohol does not directly participate in biological signaling pathways. Its utility is based on its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring that it follows the same analytical path. The logical relationship is one of direct comparison for the purpose of accurate quantification.

The following diagram illustrates the logical relationship in the quantification process.

Caption: Logical Relationship for Internal Standard-Based Quantification.

References

- 1. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewai-group.com [ewai-group.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenylmethan-d2-ol: Molecular Properties, Synthesis, and Applications in Research

For Immediate Release

This technical guide provides a comprehensive overview of phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol), a deuterated analogue of benzyl (B1604629) alcohol. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, offers a detailed experimental protocol for its synthesis, and explores its applications in metabolic studies and mechanistic investigations, underscored by the kinetic isotope effect.

Core Molecular Data

This compound is a valuable tool in chemical and biomedical research. Its isotopic substitution provides a subtle yet powerful modification for tracing metabolic pathways and elucidating reaction mechanisms. The core quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆D₂O |

| Molecular Weight | 110.15 g/mol |

| Monoisotopic Mass | 110.0701 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | ~205 °C (similar to benzyl alcohol) |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a suitable benzoic acid derivative using a deuterium-donating reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful and frequently used reagent for this transformation.

Experimental Protocol: Reduction of Ethyl Benzoate (B1203000) with Lithium Aluminum Deuteride

This protocol outlines the synthesis of this compound from ethyl benzoate.

Materials:

-

Ethyl benzoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Water

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: Anhydrous diethyl ether (200 mL) is added to the flask, followed by the slow and careful addition of lithium aluminum deuteride (4.2 g, 0.1 mol) in portions under a positive pressure of nitrogen. The resulting suspension is stirred and cooled to 0 °C using an ice bath.

-

Addition of Ester: Ethyl benzoate (15.0 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlD₄ over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction flask is cooled back to 0 °C in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide (B78521) solution, and then 20 mL of water. This procedure is exothermic and produces hydrogen gas; therefore, it must be performed slowly and with adequate ventilation.

-

Work-up: The resulting white precipitate of aluminum salts is filtered off and washed with diethyl ether. The combined ether filtrates are washed sequentially with 10% sulfuric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Research and Drug Development

The primary utility of this compound lies in its application in studies of reaction mechanisms and metabolic pathways. The replacement of hydrogen with deuterium (B1214612) at the benzylic position introduces a significant kinetic isotope effect (KIE) in reactions where the C-H bond is cleaved in the rate-determining step.

Metabolic Pathway of Benzyl Alcohol

Benzyl alcohol is primarily metabolized in the liver through a two-step oxidation process, first to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[1] A minor pathway involves conjugation with glucuronic acid.

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect

By comparing the rate of metabolism of benzyl alcohol with that of this compound, researchers can determine if the initial oxidation step, catalyzed by alcohol dehydrogenase, is the rate-limiting step of the overall metabolic process. A significant decrease in the rate of metabolism for the deuterated compound (a primary KIE greater than 1) would indicate that the cleavage of the C-H bond at the benzylic position is indeed rate-determining. This information is crucial for understanding enzyme mechanisms and for designing drugs with modified metabolic profiles. Deuterated compounds are increasingly being used in drug discovery to improve pharmacokinetic properties by slowing down metabolism at specific sites.

References

Isotopic Purity of Commercially Available Phenylmethan-d2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol). This deuterated analog of benzyl (B1604629) alcohol is a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based quantification, for mechanistic studies of chemical reactions, and in the synthesis of deuterated active pharmaceutical ingredients (APIs). The precise isotopic enrichment of this compound is critical for the accuracy and reliability of experimental results.

Commercial Availability and Isotopic Purity

A survey of prominent chemical suppliers reveals the commercial availability of this compound, often listed under its synonym, Benzyl-α,α-d2 alcohol. The stated isotopic purity is a key parameter for researchers to consider when selecting a supplier. The following table summarizes the available quantitative data from various commercial sources. It is important to note that isotopic purity can vary between batches, and it is always recommended to consult the Certificate of Analysis (CoA) for the specific lot being purchased.

| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % D) | Analytical Method(s) |

| Sigma-Aldrich | Benzyl-α,α-d2 alcohol | 21175-64-4 | 98 | Not specified on product page |

| MedchemExpress | This compound | 21175-64-4 | ≥99.0% | Not specified on product page |

| Santa Cruz Biotechnology | Benzyl alcohol-α,α-d2 | 21175-64-4 | Not specified | Not specified |

| BOC Sciences | Benzyl alcohol-[α,α-d2] | 21175-64-4 | Not specified | Not specified |

Note: The absence of a specified analytical method on the product page does not imply a lack of quality control. This information is typically detailed in the lot-specific Certificate of Analysis.

Understanding Potential Isotopic Impurities

The isotopic purity of this compound is influenced by its synthetic route. A common method for the synthesis of α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters using a deuterium (B1214612) source such as deuterium oxide (D₂O). In these processes, the primary isotopic impurity is the partially deuterated Phenylmethan-d1-ol. Additionally, a small amount of the non-deuterated Phenylmethanol (d0) may also be present. The relative abundance of these isotopologues (d0, d1, and d2) determines the overall isotopic purity.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The combination of these methods provides a comprehensive assessment of both the isotopic enrichment at the target position and the overall purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR can be employed to determine the isotopic purity of this compound.

¹H NMR Spectroscopy for Residual Proton Analysis

-

Objective: To quantify the residual protons at the α-position of the benzyl alcohol.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet resonance in a clear region of the spectrum.

-

Dissolve the sample and internal standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure accurate integration. A D1 of 30 seconds is generally sufficient.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signal.

-

-

Data Analysis:

-

Carefully integrate the signal corresponding to the residual α-protons of benzyl alcohol (a singlet, expected around 4.7 ppm in CDCl₃).

-

Integrate the signal of the internal standard.

-

Calculate the molar ratio of the residual protonated species to the internal standard.

-

From the known amount of the internal standard, determine the amount of the residual protonated benzyl alcohol.

-

The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (moles of residual ¹H / total moles of this compound)) * 100.

-

²H NMR Spectroscopy

-

Objective: To directly observe and quantify the deuterium signal at the α-position.

-

Instrumentation: NMR spectrometer equipped with a deuterium probe.

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 50-100 mg) in a protonated solvent (e.g., CHCl₃) to avoid a large solvent deuterium signal.

-

-

Data Acquisition:

-

Acquire a quantitative ²H NMR spectrum with proton decoupling.

-

Use a calibrated 90° pulse and a sufficient relaxation delay.

-

-

Data Analysis:

-

Integrate the deuterium signal corresponding to the α-position.

-

If an internal standard with a known deuterium content is used, the isotopic purity can be calculated by comparing the integrals. Otherwise, this method is more qualitative for confirming the presence and location of the deuterium label.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the components of a mixture followed by mass analysis, allowing for the determination of the relative abundance of different isotopologues.

-

Objective: To separate and quantify the d0, d1, and d2 isotopologues of Phenylmethanol.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC Conditions (Adaptable):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Adaptable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan from m/z 35 to 150.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to benzyl alcohol.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions ([M]⁺) for the d0, d1, and d2 isotopologues (expected at m/z 108, 109, and 110, respectively).

-

Correct for the natural abundance of ¹³C to accurately determine the contribution of each deuterated species.

-

The isotopic purity is calculated as the percentage of the d2 isotopologue relative to the sum of all isotopologues: Isotopic Purity (%) = (Abundance of d2 / (Abundance of d0 + Abundance of d1 + Abundance of d2)) * 100.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analysis of this compound isotopic purity.

Caption: Overall workflow for assessing the isotopic purity of this compound.

Caption: Logical relationship of this compound and potential isotopic impurities.

An In-depth Technical Guide to the Solubility of Phenylmethan-d2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Phenylmethan-d2-ol (deuterated benzyl (B1604629) alcohol). Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this document leverages data from its non-deuterated analogue, benzyl alcohol, as a reliable proxy. The guide presents this data in a structured format, details a standard experimental protocol for determining solubility, and provides a visual representation of the experimental workflow. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Introduction

This compound, also known as deuterated benzyl alcohol, is an isotopologue of benzyl alcohol where two hydrogen atoms on the methylene (B1212753) group have been replaced with deuterium (B1214612). This isotopic labeling is a critical tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications.

While the substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties due to the kinetic isotope effect, for a molecule like benzyl alcohol, the impact on its solubility in organic solvents is generally considered to be minimal. Therefore, the extensive solubility data available for benzyl alcohol serves as a strong and practical foundation for predicting the behavior of its deuterated counterpart.

Quantitative Solubility Data

The following table summarizes the solubility of benzyl alcohol in a range of common organic solvents. This data should be considered a close approximation for this compound.

| Solvent | CAS Number | Solubility at Ambient Temperature |

| Acetone | 67-64-1 | Miscible[1][2][3][4] |

| Benzene | 71-43-2 | Miscible[1][2][3][4] |

| Chloroform | 67-66-3 | Miscible[1][2][3][4] |

| Diethyl Ether | 60-29-7 | Miscible[1][5][6][7] |

| Ethanol | 64-17-5 | Miscible[1][2][3][8] |

| Methanol | 67-56-1 | Miscible[1][2][3][4] |

| Water | 7732-18-5 | ~4 g/100 mL[1] |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] The following protocol provides a detailed methodology for this experiment.

3.1. Materials

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a stable concentration of the solute.[9]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, the data for its non-deuterated analogue, benzyl alcohol, provides a robust and reliable proxy for most research and development purposes. Benzyl alcohol exhibits high miscibility with a wide array of common organic solvents, a characteristic that can be confidently extrapolated to this compound. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a standardized and effective method for their determination. This technical guide serves as a foundational resource for scientists and researchers, enabling the informed and efficient use of this compound in their work.

References

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. Benzyl Alcohol | TALAS [talasonline.com]

- 7. Unpath'd Waters [unpathd.ads.ac.uk]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. quora.com [quora.com]

- 10. enamine.net [enamine.net]

Key differences between Phenylmethan-d2-ol and benzyl alcohol

An In-depth Technical Guide to the Core Differences Between Phenylmethan-d2-ol and Benzyl (B1604629) Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences between benzyl alcohol (C₆H₅CH₂OH) and its deuterated isotopologue, this compound (C₆H₅CD₂OH). The strategic replacement of the two benzylic hydrogen atoms with deuterium (B1214612) introduces significant, predictable changes in the molecule's physicochemical properties, reactivity, and metabolic fate. These differences are primarily governed by the Kinetic Isotope Effect (KIE) , which arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Understanding these distinctions is critical for applications in mechanistic studies, reaction kinetics, and, most notably, in drug development, where deuteration is a powerful strategy to enhance pharmacokinetic profiles. This document details these differences through comparative data, outlines key experimental protocols for their evaluation, and provides visual diagrams to illustrate core concepts.

Core Principle: The Kinetic Isotope Effect (KIE)

The primary driver of the differing behavior between this compound and benzyl alcohol is the Kinetic Isotope Effect. A C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of the deuterium isotope.[1][2] Consequently, chemical reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly for the deuterated compound.[1][3]

This effect is particularly pronounced in oxidation reactions at the benzylic position, a common metabolic pathway for benzyl alcohol and related structures.[4] The practical implications of the KIE include:

-

Slower Reaction Rates : Chemical and enzymatic reactions are decelerated.

-

Altered Metabolic Stability : Reduced rate of metabolism can lead to a longer biological half-life.[5][6]

-

Mechanistic Elucidation : The magnitude of the KIE can provide valuable insights into reaction mechanisms.[3]

Comparative Physicochemical and Spectroscopic Properties

While the macroscopic physical properties of the two compounds are nearly identical, their properties at the molecular level, particularly their spectroscopic signatures, are distinct. These differences are crucial for their identification and analysis.

Physical Properties

| Property | Benzyl Alcohol | This compound | Key Difference |

| Chemical Formula | C₇H₈O[7] | C₇H₆D₂O[8] | Isotopic substitution of two hydrogen atoms with deuterium. |

| Molecular Weight | 108.14 g/mol [9] | ~110.15 g/mol [8] | Increased mass due to the presence of two neutrons. |

| CAS Number | 100-51-6[9] | 21175-64-4[8] | Unique identifiers for each isotopologue. |

| Boiling Point | 205.3 °C[7][10] | Expected to be very similar to benzyl alcohol. | Minor, often negligible, differences in intermolecular forces. |

| Melting Point | -15.2 °C[7][10] | Expected to be very similar to benzyl alcohol. | Minor, often negligible, differences in crystal lattice energies. |

| Density | 1.044 g/cm³ (at 20°C)[10] | Expected to be slightly higher than benzyl alcohol. | Increased mass in the same molecular volume. |

| pKa | 15.40[10] | Expected to be very similar to benzyl alcohol. | Deuteration at the alpha-carbon has a minimal effect on the acidity of the -OH group. |

Spectroscopic Differentiation

| Analytical Method | Benzyl Alcohol | This compound | Rationale for Difference |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 108. | Molecular ion peak (M⁺) at m/z 110. | The two deuterium atoms increase the molecular mass by approximately 2 Da. |

| ¹H NMR Spectroscopy | A characteristic singlet at ~4.7 ppm for the two benzylic protons (-CH₂-). | Absence of the singlet at ~4.7 ppm. | The benzylic protons are replaced by deuterium, which is not detected in ¹H NMR. |

| ¹³C NMR Spectroscopy | Benzylic carbon signal (~65 ppm) appears as a triplet due to coupling with two protons. | Benzylic carbon signal appears as a quintet due to coupling with two deuterium atoms (spin I=1). | The spin and gyromagnetic ratio of deuterium differ from hydrogen, leading to different splitting patterns (n=2, I=1 results in 2nI+1 = 5 lines). A slight isotopic shift may also be observed. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the -CH₂- group typically observed around 2850-2960 cm⁻¹.[11] | C-D stretching vibrations are observed at a lower frequency, typically around 2100-2200 cm⁻¹. | The increased mass of deuterium results in a lower vibrational frequency for the C-D bond, as predicted by Hooke's Law. |

Impact on Chemical Reactivity and Pharmacokinetics

The most significant practical differences emerge in the realms of chemical reactivity and biological metabolism, driven by the Kinetic Isotope Effect.

Chemical Reactivity: Oxidation

The oxidation of benzyl alcohol to benzaldehyde (B42025) is a classic organic transformation where the rate-determining step involves the cleavage of a benzylic C-H bond. For this compound, this step is significantly slower. A kinetic isotope effect (kH/kD) of 5.2 has been reported for certain base-mediated eliminations involving the benzylic position, indicating the reaction is 5.2 times faster for benzyl alcohol than for its d2-analog.[12] This effect is a powerful tool for studying reaction mechanisms.

Caption: Oxidation pathway demonstrating the Kinetic Isotope Effect (KIE).

Pharmacokinetics and Metabolism

In biological systems, benzyl alcohol is rapidly oxidized by enzymes like alcohol dehydrogenase to benzoic acid, which is then conjugated and excreted.[4] This metabolic process is the primary clearance mechanism. Deuterating the benzylic methylene (B1212753) group directly targets this "metabolic soft spot."

The consequences for drug development can be profound:

-

Reduced Metabolic Clearance: The KIE slows down the rate-limiting oxidation step, decreasing the overall rate of metabolism.[1][5]

-

Increased Half-Life (t½) and Exposure (AUC): A slower clearance rate means the compound remains in the systemic circulation for a longer period, potentially allowing for lower or less frequent dosing.[13][14]

-

Metabolic Switching: By impeding the primary metabolic pathway, deuteration can sometimes redirect the compound's metabolism towards alternative, minor pathways.[15][16] This can be beneficial if it avoids the formation of a toxic metabolite, but it can also be unpredictable and requires careful study.[17][18]

Caption: Metabolic fate of benzyl alcohol vs. its deuterated analog.

Experimental Protocols

Evaluating the differences between protiated and deuterated compounds requires precise experimental design.

Protocol: Determination of KIE via Competitive Oxidation

This protocol determines the KIE by reacting an equimolar mixture of benzyl alcohol and this compound with a limited amount of an oxidant and analyzing the product ratio.

-

Reagent Preparation:

-

Prepare a 1.0 M stock solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane).

-

Prepare a 1.0 M stock solution of this compound in the same solvent.

-

Prepare a 0.5 M solution of the oxidant (e.g., pyridinium (B92312) chlorochromate, PCC).

-

-

Reaction Setup:

-

In a reaction vial, combine 100 µL of the benzyl alcohol stock solution and 100 µL of the this compound stock solution. Add 1.8 mL of solvent for a final substrate concentration of 50 mM each.

-

Add an internal standard (e.g., dodecane) for chromatographic analysis.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding 100 µL of the PCC solution (0.25 molar equivalents relative to total alcohol).

-

Stir the reaction at room temperature. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 10, 30, 60 minutes) to monitor reaction progress, ensuring the reaction does not proceed to completion (ideally <20% conversion).

-

-

Quenching and Sample Preparation:

-

Quench each aliquot by passing it through a short plug of silica (B1680970) gel with diethyl ether to remove the oxidant.

-

-

Analysis:

-

Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the relative amounts of the resulting benzaldehyde (m/z 106) and benzaldehyde-d1 (m/z 107).

-

-

Calculation:

-

The KIE (kH/kD) is calculated from the ratio of the products, corrected for the starting material ratio.

-

Protocol: In Vitro Metabolic Stability Assay

This assay compares the rate of metabolism of the two compounds in a biologically relevant system, such as human liver microsomes (HLM).

-

Reagent Preparation:

-

Prepare 1 mM stock solutions of benzyl alcohol and this compound in acetonitrile (B52724) or DMSO.

-

Prepare a master mix containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and an NADPH regenerating system.

-

-

Reaction Initiation:

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound to the master mix (final substrate concentration typically 1 µM).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL).

-

-

Quenching:

-

Immediately add the aliquot to a tube or well containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled analog of a different compound) to stop the enzymatic reaction and precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant. The in vitro half-life (t½) can be calculated as 0.693/slope. A longer half-life for this compound indicates greater metabolic stability.

-

Synthesis of this compound

This compound is not naturally abundant and must be synthesized. A common and efficient method is the single-electron transfer (SET) reductive deuteration of commercially available aromatic esters.[19][20] This approach offers high levels of deuterium incorporation (>95%) and good functional group tolerance.[20][21]

Caption: General workflow for the synthesis of this compound.

Conclusion

The key differences between this compound and benzyl alcohol are a direct consequence of isotopic substitution. While their bulk physical properties are similar, their reactivity and metabolic profiles are significantly divergent due to the kinetic isotope effect. This compound exhibits slower rates of oxidation at the benzylic position, leading to enhanced metabolic stability. This "deuterium switch" is a well-established strategy in modern drug discovery to improve the pharmacokinetic properties of therapeutic agents, potentially leading to safer and more effective medicines. The distinct spectroscopic signatures of the deuterated analog also provide an unambiguous means of differentiation and are invaluable in mechanistic and quantitative studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Benzyl Alcohol: Structure, Properties, Preparation & Uses [vedantu.com]

- 8. chemscene.com [chemscene.com]

- 9. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 10. webqc.org [webqc.org]

- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. iris.unito.it [iris.unito.it]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

The Discovery and Evolution of Deuterated Aromatic Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract